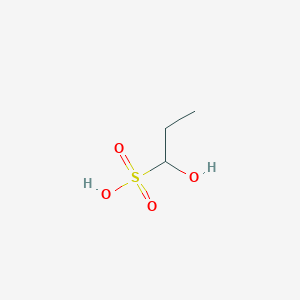

1-Hydroxypropane-1-sulfonic acid

Description

Structural Classification within Organosulfur Chemistry

Within the broader category of organosulfur compounds, aliphatic hydroxysulfonic acids are classified based on the relative positions of the hydroxyl and sulfonic acid groups on the alkyl chain. wikipedia.org The location of these functional groups significantly influences the chemical and physical properties of the molecule. For instance, α-hydroxysulfonic acids have the hydroxyl group on the same carbon atom as the sulfonic acid group, while β-hydroxysulfonic acids have the hydroxyl group on an adjacent carbon, and so on. This structural variation is fundamental to their reactivity and potential applications.

Distinction and Significance of 1-Hydroxypropane-1-sulfonic Acid Isomerism

Table 1: Comparison of 1-Hydroxypropane-1-sulfonic Acid and 3-Hydroxypropane-1-sulfonic Acid

| Property | 1-Hydroxypropane-1-sulfonic acid | 3-Hydroxypropane-1-sulfonic acid |

| IUPAC Name | 1-hydroxypropane-1-sulfonic acid nih.gov | 3-hydroxypropane-1-sulfonic acid sigmaaldrich.com |

| CAS Number | 51827-35-1 nih.gov | 15909-83-8 sigmaaldrich.com |

| Molecular Formula | C₃H₈O₄S nih.gov | C₃H₈O₄S sigmaaldrich.com |

| Molecular Weight | 140.16 g/mol nih.gov | 140.16 g/mol sigmaaldrich.com |

| Structural Formula | CH₃CH₂CH(OH)SO₃H | HOCH₂CH₂CH₂SO₃H |

Current Research Landscape and Knowledge Gaps for 1-Hydroxypropane-1-sulfonic Acid

Current research on 1-hydroxypropane-1-sulfonic acid and its derivatives appears to be focused on their application as intermediates in chemical synthesis. For instance, its pyridinium (B92312) salt, synthesized from related precursors, is utilized in the field of nickel plating. patsnap.com The synthesis of hydroxy sulfonate surfactants for applications such as enhanced oil recovery has also been a subject of investigation, although these studies often utilize the 3-hydroxy isomer. nih.gov

A significant knowledge gap exists in the broader understanding and application of 1-hydroxypropane-1-sulfonic acid itself. Much of the available literature focuses on its isomer or related compounds, leaving the specific properties and potential applications of the 1-hydroxy isomer less explored. There is a need for more fundamental research into its reactivity, stability, and potential use in areas such as catalysis, polymer chemistry, and as a specialty chemical.

Scope and Objectives of Research on 1-Hydroxypropane-1-sulfonic Acid

Future research on 1-hydroxypropane-1-sulfonic acid should aim to address the existing knowledge gaps. Key objectives should include:

Development of selective and efficient synthetic routes: While general methods for synthesizing sulfonic acids exist, developing pathways that are highly selective for the 1-hydroxy isomer is crucial for its detailed study and potential commercialization. wikipedia.org

Thorough characterization of its chemical and physical properties: A comprehensive understanding of its acidity, thermal stability, and spectroscopic data is necessary to predict its behavior in various chemical environments.

Exploration of novel applications: Research should extend beyond its current known use in plating intermediates to investigate its potential as a catalyst, a monomer for functional polymers, or as a building block in the synthesis of other complex molecules.

Comparative studies with its isomers: A direct comparison of the reactivity and performance of 1-hydroxypropane-1-sulfonic acid with its 2- and 3-hydroxy isomers in various applications would provide valuable insights into structure-property relationships.

Structure

3D Structure

Properties

CAS No. |

51827-35-1 |

|---|---|

Molecular Formula |

C3H8O4S |

Molecular Weight |

140.16 g/mol |

IUPAC Name |

1-hydroxypropane-1-sulfonic acid |

InChI |

InChI=1S/C3H8O4S/c1-2-3(4)8(5,6)7/h3-4H,2H2,1H3,(H,5,6,7) |

InChI Key |

CLHYKAZPWIRRRD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Hydroxysulfonic Acids with Relevance to 1 Hydroxypropane 1 Sulfonic Acid

Established Pathways for Hydroxysulfonate Synthesis

The synthesis of α-hydroxysulfonic acids, including 1-hydroxypropane-1-sulfonic acid, can be achieved through several established chemical transformations. These methods primarily involve the formation of a carbon-sulfur bond at the carbonyl carbon of an aldehyde or the manipulation of sulfur-containing precursors.

Addition Reactions of Bisulfite to Unsaturated Alcohols

While the addition of bisulfite to unsaturated alcohols is a known method for producing some hydroxysulfonic acids, the synthesis of 1-hydroxypropane-1-sulfonic acid is more directly achieved through the addition of bisulfite to an aldehyde, specifically propanal. The reaction between an aldehyde and sodium bisulfite is a classic example of nucleophilic addition to a carbonyl group. doubtnut.comorganicmystery.com This reaction is typically reversible and can be driven to completion by using an excess of the bisulfite salt. The product is a stable, often crystalline, bisulfite adduct. quora.com

The general reaction is as follows:

CH₃CH₂CHO + NaHSO₃ ⇌ CH₃CH₂CH(OH)SO₃Na

This method is highly effective for aldehydes and sterically unhindered ketones. The formation of the bisulfite adduct can be used as a method for the purification of aldehydes from non-reactive organic compounds. The aldehyde can be regenerated from the adduct by treatment with either acid or base. quora.com

| Reactant 1 | Reactant 2 | Product | Reaction Type | Note |

| Propanal | Sodium Bisulfite | Sodium 1-hydroxypropane-1-sulfonate | Nucleophilic Addition | The primary route for 1-hydroxypropane-1-sulfonic acid synthesis. |

| Aldehyde (general) | Sodium Bisulfite | Sodium 1-hydroxyalkane-1-sulfonate | Nucleophilic Addition | Generally high yields for aldehydes. |

| Ketone (general) | Sodium Bisulfite | Sodium 1-hydroxyalkane-1-sulfonate | Nucleophilic Addition | Reaction is often limited by steric hindrance. |

Table 1: Overview of Bisulfite Addition to Carbonyl Compounds

Oxidation of Thiol Precursors to Sulfonic Acids

The oxidation of thiols presents a viable, albeit less direct, pathway to sulfonic acids. For the synthesis of 1-hydroxypropane-1-sulfonic acid, the corresponding precursor would be 1-mercaptopropan-1-ol (or 1-hydroxy-1-propanethiol). This oxidation typically proceeds through several intermediate stages, including sulfenic and sulfinic acids, before yielding the final sulfonic acid. Various oxidizing agents can be employed for this transformation, such as hydrogen peroxide or potassium permanganate.

CH₃CH₂CH(OH)SH + [O] → CH₃CH₂CH(OH)SO₃H

The development of catalytic systems, for instance using heteropolyoxometalates, has shown promise in the selective oxidation of alcohols, which is a related field of study. nih.gov While direct experimental data for the oxidation of 1-mercaptopropan-1-ol to 1-hydroxypropane-1-sulfonic acid is not extensively reported in readily available literature, the general principle of thiol oxidation is a fundamental and well-established reaction in organic chemistry.

| Thiol Precursor | Oxidizing Agent | Product | Key Consideration |

| 1-Mercaptopropan-1-ol | Hydrogen Peroxide | 1-Hydroxypropane-1-sulfonic acid | Potential for over-oxidation and side reactions. |

| General Thiol (R-SH) | Potassium Permanganate | Sulfonic Acid (R-SO₃H) | Strong oxidizing conditions. |

Table 2: Oxidation of Thiol Precursors

Ring-Opening Reactions of Cyclic Sulfonates (Sultones)

Cyclic sulfonates, known as sultones, can undergo ring-opening reactions with nucleophiles to yield substituted sulfonic acids. The relevant sultone for the synthesis of 1-hydroxypropane-1-sulfonic acid would be a four-membered ring, a 1,2-oxathietane-2,2-dioxide. The synthesis and ring-opening of such strained, small-ring sultones are less common compared to their five- and six-membered counterparts like 1,3-propane sultone (a γ-sultone) or 1,4-butane sultone (a δ-sultone). chim.ithud.ac.uk

The hydrolysis of a hypothetical 3-ethyl-1,2-oxathietane-2,2-dioxide would yield 1-hydroxypropane-1-sulfonic acid:

(CH₃CH₂)CH-O-SO₂ + H₂O → CH₃CH₂CH(OH)SO₃H

Research has more extensively covered the synthesis and reactivity of larger sultone rings, such as 1,2-oxathiine 2,2-dioxides. chim.ithud.ac.uk The ring-opening of these δ-sultones is a valuable method for introducing a sulfobutyl group into a molecule. chim.it While theoretically possible, the synthesis of 1-hydroxypropane-1-sulfonic acid via the ring-opening of a β-sultone is not a commonly cited method, likely due to the challenges associated with the synthesis and stability of the strained four-membered ring precursor.

| Sultone Precursor | Reagent | Product | Note |

| 3-Ethyl-1,2-oxathietane-2,2-dioxide (hypothetical) | Water (Hydrolysis) | 1-Hydroxypropane-1-sulfonic acid | Synthesis of the β-sultone precursor is challenging. |

| 1,3-Propane sultone | Water (Hydrolysis) | 3-Hydroxypropane-1-sulfonic acid | A common reaction for the isomeric compound. |

Table 3: Ring-Opening of Sultones

Mechanistic Elucidation of Formation Pathways

Understanding the mechanisms of these synthetic routes is crucial for optimizing reaction conditions and predicting outcomes.

Nucleophilic Addition Mechanisms

The formation of 1-hydroxypropane-1-sulfonic acid from propanal and bisulfite proceeds via a nucleophilic addition mechanism. The carbon atom of the carbonyl group in propanal is electrophilic due to the polarization of the carbon-oxygen double bond. The bisulfite ion (HSO₃⁻) acts as the nucleophile. quora.com

The key steps of the mechanism are:

Nucleophilic Attack: The sulfur atom of the bisulfite ion, which is a better nucleophile than the oxygen atoms, attacks the electrophilic carbonyl carbon of propanal. quora.com This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom and a formal positive charge on the sulfur.

Proton Transfer: A proton is transferred from the sulfur to the negatively charged oxygen atom, leading to the formation of the stable 1-hydroxypropane-1-sulfonate anion.

The reaction is in equilibrium, and the position of the equilibrium is influenced by steric factors. Aldehydes, like propanal, are less sterically hindered than most ketones, and therefore the formation of the bisulfite adduct is generally more favorable. organicmystery.com

Oxidative Transformation Mechanistics

The oxidation of a thiol to a sulfonic acid is a multi-step process involving the transfer of oxygen atoms to the sulfur atom. The mechanism can vary depending on the oxidant used. With an oxidant like hydrogen peroxide, the reaction is believed to proceed through the following intermediates:

Oxidation to Sulfenic Acid: The thiol is first oxidized to a sulfenic acid (R-SOH).

Oxidation to Sulfinic Acid: The sulfenic acid is further oxidized to a sulfinic acid (R-SO₂H).

Oxidation to Sulfonic Acid: Finally, the sulfinic acid is oxidized to the sulfonic acid (R-SO₃H).

Each of these steps involves the nucleophilic attack of the sulfur atom on the oxidant. The precise nature of the active oxidizing species and the intermediates can be complex and is an area of ongoing research.

Strategies for Regioselectivity and Chemoselectivity in Hydroxysulfonic Acid Synthesis

The synthesis of hydroxysulfonic acids, such as 1-hydroxypropane-1-sulfonic acid, often requires careful control of regioselectivity and chemoselectivity to obtain the desired product with high purity. Regioselectivity refers to the control of the position of the sulfonate group on the carbon chain, while chemoselectivity involves the selective reaction of one functional group in the presence of others. youtube.comyoutube.com

Regioselectivity:

Achieving the desired regioselectivity is crucial in the synthesis of specific isomers of hydroxysulfonic acids. For instance, in the synthesis of heterocyclic N-sulfonyl amidines, the reaction of sulfonyl azides with thioamides can be a general and efficient method for regioselective synthesis. nih.gov The choice of solvent and reaction conditions can significantly influence the position of the incoming sulfonate group. In some cases, a solvent-free process has been successfully applied to prepare sulfonyl amidines with high regioselectivity. nih.gov

Chemoselectivity:

Chemoselectivity is paramount when dealing with molecules containing multiple reactive sites. youtube.comyoutube.com For example, in molecules with both hydroxyl and amino groups, it is often necessary to selectively acylate the hydroxyl group without affecting the amino group. nih.gov This can be achieved by carefully choosing reagents and reaction conditions. For instance, using acetyl chloride under acidic conditions can prevent the acylation of a primary amine by forming the ammonium (B1175870) chloride salt, thus allowing for the selective acetylation of hydroxyl groups. nih.gov

Another strategy involves leveraging the different reactivity of functional groups. For example, sodium borohydride (B1222165) is a milder reducing agent than lithium aluminum hydride and can selectively reduce a more reactive ketone in the presence of a less reactive ester. youtube.com Protecting groups are also a common strategy to achieve chemoselectivity. youtube.comnih.gov A hydroxyl group can be temporarily protected, for instance as a silyl (B83357) ether, to allow other functional groups to react, after which the protecting group is removed to reveal the original hydroxyl functionality. nih.gov

Development of Novel and Sustainable Synthetic Routes for 1-Hydroxypropane-1-sulfonic Acid

The development of novel and sustainable synthetic routes for 1-hydroxypropane-1-sulfonic acid and related compounds is an active area of research, driven by the need for greener and more efficient chemical processes.

One approach involves the use of readily available and renewable starting materials. For instance, a sustainable route for producing 6-carbon polymer building blocks like 6-hydroxyhexanoic acid has been developed from 1,6-hexanediol, which can be derived from bio-based 5-hydroxymethylfurfural (B1680220). lu.se This integrated approach combines biocatalysis and chemical catalysis. lu.se

The oxidation of hydroxy mercaptans with hydrogen peroxide represents another avenue for the synthesis of hydroxy sulfonic acids. google.com This method can produce high-purity products with high yields and has the advantage of not requiring other acids like carboxylic or percarboxylic acids to initiate the reaction. google.com

Furthermore, the direct conversion of salts of organic hydroxy-sulfonic acids to sultones in a one-step process is being explored to simplify synthetic procedures. googleapis.com This avoids the need to first free the hydroxy-sulfonic acid from its salt, which can be a cumbersome step. googleapis.com

The table below summarizes some of the synthetic approaches for hydroxysulfonic acids and their precursors.

| Starting Material(s) | Reagents/Catalysts | Product | Key Features |

| Hydroxy mercaptans | Hydrogen peroxide | Hydroxy sulfonic acids | High purity and yield, no additional acid catalyst required. google.com |

| Hydrosulfite, sulfite (B76179), allyl alcohol | Water, crown ether | 1,3-propane sultone | Aims for higher efficiency and overcomes limitations of previous methods. google.com |

| Salts of hydroxy-alkane-sulfonic acids | - | Sultones | One-step process directly from the salt. googleapis.com |

| 1,6-Hexanediol | Gluconobacter oxydans, chemical catalyst | 6-Hydroxyhexanoic acid, adipic acid, ε-caprolactone | Sustainable route from a bio-based starting material. lu.se |

| α-Keto esters | Metal catalyst, silylene transfer | α-Hydroxy acids | Stereoselective, single-flask reaction sequence. nih.gov |

Chemical Reactivity and Transformation Pathways of 1 Hydroxypropane 1 Sulfonic Acid

Reactions Involving the Sulfonic Acid Moiety

The sulfonic acid group is a strong acidic functional group, which is a key characteristic of its chemical behavior.

As a strong acid, 1-hydroxypropane-1-sulfonic acid readily reacts with bases to form sulfonate salts. This is a typical acid-base neutralization reaction. For instance, reaction with sodium hydroxide (B78521) would yield sodium 1-hydroxypropane-1-sulfonate and water. The general reaction is as follows:

HO-CH(C₂H₅)-SO₃H + NaOH → HO-CH(C₂H₅)-SO₃Na + H₂O

The formation of various metal and ammonium (B1175870) salts is a common transformation for sulfonic acids. For example, patents describe the preparation of alkali metal or ammonium salts of the related 3-hydroxy-propane-1-sulphonic acid by reacting allyl alcohol with a bisulfite solution. google.comgoogle.com

The sulfonic acid functionality also allows for its use in ion exchange processes. Sulfonic acid groups can be incorporated into polymer resins, creating strong acid cation exchangers. huayuecorp.comchemimpex.com These resins can exchange their protons for other cations in a solution, a principle widely used in water softening and demineralization. huayuecorp.com While specific resins based on 1-hydroxypropane-1-sulfonic acid are not extensively documented, the underlying principle of ion exchange is a fundamental property of the sulfonic acid group. organic-chemistry.org

The sulfonic acid group of 1-hydroxypropane-1-sulfonic acid can undergo esterification with alcohols to form sulfonate esters. This reaction typically requires a catalyst and conditions that facilitate the removal of water to drive the equilibrium towards the product side. masterorganicchemistry.comyoutube.comyoutube.com The general reaction is:

HO-CH(C₂H₅)-SO₃H + R'OH ⇌ HO-CH(C₂H₅)-SO₂OR' + H₂O

The synthesis of sulfonate esters is a significant transformation, as these compounds are valuable intermediates in organic synthesis. nih.gov DFT studies on the mechanism of sulfonic acid esterification with methanol (B129727) suggest that the reaction can proceed through different pathways, with the Sₙ1 pathway having a low activation barrier. rsc.org A specific example for the related 3-hydroxypropane-1-sulfonic acid involves its self-esterification upon heating with water to form a sulfopropyl ester. prepchem.com

Reactions Involving the Hydroxyl Group

The hydroxyl group in 1-hydroxypropane-1-sulfonic acid is a secondary alcohol, which imparts its own characteristic reactivity to the molecule.

The secondary hydroxyl group of 1-hydroxypropane-1-sulfonic acid can be oxidized to a ketone, which would yield 1-oxopropane-1-sulfonic acid. Various oxidizing agents can be employed for this transformation. The kinetics of oxidation of other α-hydroxy acids like glycolic acid and lactic acid have been studied, providing insights into the reactivity of this class of compounds. proquest.com

A plausible reaction scheme for the oxidation is:

HO-CH(C₂H₅)-SO₃H + [O] → O=C(C₂H₅)-SO₃H + H₂O

The hydroxyl group, in conjunction with a neighboring hydrogen atom, can be eliminated in a dehydration reaction to form an unsaturated sulfonic acid. For 1-hydroxypropane-1-sulfonic acid, this would likely lead to the formation of prop-1-ene-1-sulfonic acid. This reaction is typically acid-catalyzed and requires elevated temperatures. Studies on the catalytic dehydration of 1-propanol (B7761284) over silica (B1680970) containing sulfonic acid groups show the formation of both an alkene (propene) and an ether, indicating the possible pathways for the hydroxyl group. scielo.br

The dehydration reaction can be represented as:

HO-CH(C₂H₅)-SO₃H → CH₃-CH=CH-SO₃H + H₂O

Intramolecular and Intermolecular Reactions

The presence of two reactive functional groups on the same molecule allows for the possibility of both intramolecular and intermolecular reactions.

An example of an intermolecular reaction is the formation of an ester between the hydroxyl group of one molecule and the sulfonic acid group of another, as seen in the self-esterification of 3-hydroxypropane-1-sulfonic acid. prepchem.com A similar reaction could be envisioned for 1-hydroxypropane-1-sulfonic acid under appropriate conditions, leading to the formation of dimers or polymers.

Intramolecular cyclization is another potential transformation. Depending on the reaction conditions, it might be possible for the hydroxyl group to react with the sulfonic acid group within the same molecule, although this would form a highly strained three-membered ring (an oxathiirane-2,2-dioxide derivative), which is generally unstable. More complex intramolecular cyclizations could occur in derivatives of 1-hydroxypropane-1-sulfonic acid. nih.govnih.govrsc.orgfigshare.com

Exploration of Novel Reactivity Patterns for 1-Hydroxypropane-1-sulfonic Acid

The exploration of novel reactivity for 1-hydroxypropane-1-sulfonic acid would be a frontier in organosulfur chemistry. Research in this area would likely focus on several key aspects, leveraging the unique arrangement of its functional groups.

Hypothetical Areas for Exploration:

Intramolecular Cyclization: Investigation into novel intramolecular reactions could yield unique cyclic sulfonates (sultones) or other heterocyclic systems. The proximity of the hydroxyl and sulfonic acid groups might allow for cyclization under specific conditions, potentially catalyzed by dehydrating agents or through thermal treatment. The stability and reactivity of the resulting ring systems would be of significant interest.

Oxidative Transformations: The secondary alcohol group is a potential site for oxidation to a ketone, which would yield 2-oxopropane-1-sulfonic acid. The reactivity of this alpha-keto sulfonic acid could be explored for further synthetic transformations.

Asymmetric Catalysis: The chiral center at the first carbon atom presents opportunities for its use as a chiral ligand in asymmetric catalysis. Derivatization of the hydroxyl or sulfonic acid groups could be explored to tune the steric and electronic properties of the molecule for specific catalytic applications.

Polymerization: While research exists on the use of the isomeric 3-hydroxypropane-1-sulfonic acid in polymerization, the potential of the 1-isomer as a monomer or a functionalizing agent in polymer chemistry remains unexplored. nih.govmdpi.comresearchgate.netmdpi.com Its bifunctional nature could be utilized in the synthesis of novel polyesters or polyethers with pendant sulfonic acid groups, imparting unique properties to the resulting polymers.

Metal Complexation: The ability of the hydroxyl and sulfonic acid groups to coordinate with metal ions could be investigated. This could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting structural and catalytic properties.

Data on Related Compounds:

While no specific data tables for novel reactions of 1-hydroxypropane-1-sulfonic acid exist, the following table provides a summary of the types of reactions that could be explored based on the reactivity of its functional groups.

| Reaction Type | Reagents/Conditions | Potential Products | Research Focus |

| Intramolecular Cyclization | Dehydrating agents, heat | Cyclic sulfonates (sultones) | Synthesis of novel heterocyclic compounds. |

| Oxidation | Oxidizing agents (e.g., PCC, Swern) | 2-oxopropane-1-sulfonic acid | Synthesis of α-keto sulfonic acids. |

| Asymmetric Catalysis | Metal precursors | Chiral metal complexes | Development of new chiral catalysts. |

| Polymerization | Comonomers, initiators | Functionalized polymers | Creation of polymers with tailored properties. |

| Metal Complexation | Metal salts | Coordination complexes, MOFs | Development of new materials with catalytic or structural applications. |

It is important to reiterate that the above represents a prospective outlook on the potential reactivity of 1-hydroxypropane-1-sulfonic acid. Detailed experimental research is required to validate these hypotheses and to fully elucidate the chemical behavior of this compound. The lack of current literature on this specific isomer underscores a gap in the field of organosulfur chemistry.

Advanced Analytical Characterization of 1 Hydroxypropane 1 Sulfonic Acid

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-hydroxypropane-1-sulfonic acid. By interacting with electromagnetic radiation, molecules provide a unique fingerprint, allowing for detailed structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In proton NMR (¹H NMR), the chemical shifts, splitting patterns, and integration of the signals provide a map of the hydrogen atoms within the molecule. For 1-hydroxypropane-1-sulfonic acid, the spectrum would be expected to show distinct signals for the protons on the propyl chain. The proton attached to the carbon bearing both the hydroxyl and sulfonic acid groups (C1) would likely appear as a triplet of doublets. The adjacent methylene (B1212753) protons (C2) would exhibit a complex multiplet, and the terminal methyl protons (C3) would present as a triplet.

¹³C NMR Spectroscopy: Carbon NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in 1-hydroxypropane-1-sulfonic acid would give a distinct signal. The carbon atom (C1) bonded to the electronegative oxygen and sulfur atoms would be significantly downfield. The other two carbon atoms of the propyl chain (C2 and C3) would appear at characteristic upfield shifts. chemicalbook.comnp-mrd.org

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. A COSY spectrum would show correlations between the protons on adjacent carbons, confirming the propyl chain sequence. An HMQC spectrum would link each proton signal to its directly attached carbon atom, providing unambiguous assignment of the ¹H and ¹³C NMR spectra. mdpi.com

Interactive Data Table: Predicted NMR Data for 1-Hydroxypropane-1-sulfonic Acid

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.0-4.5 | td | CH(OH)SO₃H |

| ¹H | ~1.7-1.9 | m | CH₂ |

| ¹H | ~0.9-1.1 | t | CH₃ |

| ¹³C | ~70-80 | CH | C1 |

| ¹³C | ~25-35 | CH₂ | C2 |

| ¹³C | ~10-15 | CH₃ | C3 |

Note: Predicted values are based on general chemical shift ranges and may vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. mdpi.com These methods are complementary and provide characteristic fingerprints based on the functional groups present. americanpharmaceuticalreview.commdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. rsc.org For 1-hydroxypropane-1-sulfonic acid, the IR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong absorption bands associated with the sulfonic acid group would also be expected, typically around 1350 cm⁻¹ (asymmetric SO₂) and 1175 cm⁻¹ (symmetric SO₂). researchgate.netresearchgate.net The C-H stretching vibrations of the propyl group would appear in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. mdpi.com While the O-H stretch is often weak in Raman spectra, the S=O and C-S stretching vibrations of the sulfonic acid group would likely produce distinct signals. researchgate.netasianpubs.org The C-H stretching and bending vibrations of the alkyl chain would also be observable.

Interactive Data Table: Characteristic Vibrational Frequencies for 1-Hydroxypropane-1-sulfonic Acid

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) | Weak |

| C-H (alkane) | Stretching | 2850-3000 | 2850-3000 |

| S=O (sulfonic acid) | Asymmetric Stretching | ~1350 | ~1350 |

| S=O (sulfonic acid) | Symmetric Stretching | ~1175 | ~1175 |

| C-S | Stretching | 600-800 | 600-800 |

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry (MS): In a typical mass spectrum of 1-hydroxypropane-1-sulfonic acid, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ might be observed, confirming its molecular weight of 140.16 g/mol . nih.gov Fragmentation patterns can provide further structural information. For instance, the loss of the sulfonic acid group (SO₃H) or water (H₂O) could lead to characteristic fragment ions. massbank.eu

Hyphenated Techniques (GC-MS, LC-MS): Coupling chromatographic separation with mass spectrometry enhances the analytical power.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of 1-hydroxypropane-1-sulfonic acid, derivatization to a more volatile form would likely be necessary for GC-MS analysis. This technique is highly effective for separating and identifying volatile and semi-volatile compounds in a mixture. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideally suited for the analysis of polar and non-volatile compounds like 1-hydroxypropane-1-sulfonic acid. nih.govnih.govnih.gov The compound can be separated from impurities using liquid chromatography and then directly introduced into the mass spectrometer for detection and identification. Electrospray ionization (ESI) is a common ionization technique for such analyses. acs.org

Chromatographic Separation Techniques

Chromatographic methods are essential for assessing the purity of 1-hydroxypropane-1-sulfonic acid by separating it from starting materials, by-products, and other impurities.

Ion Chromatography (IC) for Anionic Species

Ion chromatography is a specialized form of liquid chromatography designed for the separation of ionic species. Given that 1-hydroxypropane-1-sulfonic acid is a strong acid and exists as an anion in solution, IC is a highly suitable technique for its analysis. thermofisher.comnih.gov An anion-exchange column is typically used, where the stationary phase carries positive charges that interact with the negatively charged sulfonate group. A buffered mobile phase is used to elute the analyte, and detection is often achieved by conductivity. fishersci.be This method allows for the quantification of 1-hydroxypropane-1-sulfonic acid and the detection of other anionic impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used separation technique. For 1-hydroxypropane-1-sulfonic acid, reversed-phase HPLC is a common approach. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte can be controlled by adjusting the composition and pH of the mobile phase. Ion-pair chromatography, where a reagent is added to the mobile phase to form a neutral ion pair with the analyte, can also be employed to enhance retention and improve peak shape. sigmaaldrich.com UV detection is often used if the molecule possesses a chromophore, or other detectors like refractive index or evaporative light scattering detectors can be utilized.

Interactive Data Table: Chromatographic Conditions for 1-Hydroxypropane-1-sulfonic Acid Analysis

| Technique | Stationary Phase | Mobile Phase | Detection |

| Ion Chromatography | Anion-exchange resin | Aqueous buffer (e.g., carbonate/bicarbonate) | Conductivity |

| HPLC (Reversed-Phase) | C18 or C8 | Acetonitrile/Water with acid modifier | UV, RI, ELSD |

| HPLC (Ion-Pair) | C18 or C8 | Acetonitrile/Water with ion-pairing reagent | UV, RI, ELSD |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate analytes based on their charge, size, and frictional forces. For a charged molecule like 1-hydroxypropane-1-sulfonic acid, which exists as an anion in neutral to alkaline conditions, Capillary Zone Electrophoresis (CZE) is a particularly suitable method.

In a typical CZE setup, a fused-silica capillary is filled with a background electrolyte (BGE) or running buffer. libretexts.org The inner walls of the silica (B1680970) capillary possess silanol (B1196071) groups (Si-OH) which, when in contact with a buffer of pH greater than 3, deprotonate to form negatively charged silanate groups (Si-O-). This creates an electrical double layer at the capillary wall. When a high voltage is applied across the capillary, the mobile cations in the buffer migrate towards the cathode, creating a bulk flow of the solution known as the electroosmotic flow (EOF).

The separation of analytes in CZE is governed by their electrophoretic mobility, which is influenced by the charge-to-size ratio of the ion. nih.gov Anionic species like the sulfonate of 1-hydroxypropane-1-sulfonic acid are attracted towards the anode. However, the EOF is typically strong enough to carry all species, including anions, towards the cathode and the detector. The apparent mobility of an anion is the sum of the EOF and its own electrophoretic mobility.

For the analysis of 1-hydroxypropane-1-sulfonic acid, the selection of the BGE is critical. A buffer system with a pH that ensures the complete ionization of the sulfonic acid group is essential for reproducible migration times and good peak shape. Phosphate (B84403) or borate (B1201080) buffers are commonly employed in CE. colby.edu The concentration of the BGE affects the ionic strength of the medium, which in turn influences the thickness of the electrical double layer and the EOF.

The table below illustrates a hypothetical CZE method for the analysis of 1-hydroxypropane-1-sulfonic acid and its potential isomers, 2-hydroxypropane-1-sulfonic acid and 3-hydroxypropane-1-sulfonic acid. The differing positions of the hydroxyl group would result in slight variations in their hydrodynamic radii and potentially their pKa values, leading to different electrophoretic mobilities and thus, distinct migration times.

Table 1: Hypothetical Capillary Zone Electrophoresis (CZE) Parameters for the Separation of Hydroxypropane-sulfonic Acid Isomers

| Parameter | Value/Condition |

| Instrument | Capillary Electrophoresis System with UV Detector |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (52 cm to detector) |

| Background Electrolyte (BGE) | 50 mM Sodium phosphate buffer, pH 7.0 |

| Applied Voltage | 25 kV (positive polarity at the inlet) |

| Temperature | 25 °C |

| Injection | Hydrodynamic, 50 mbar for 5 s |

| Detection | UV absorbance at 195 nm |

| Expected Migration Order | 3-hydroxypropane-1-sulfonic acid < 2-hydroxypropane-1-sulfonic acid < 1-hydroxypropane-1-sulfonic acid |

Note: This table is for illustrative purposes and actual migration times would need to be determined experimentally.

Elemental Analysis for Compositional Determination

Elemental analysis is a fundamental technique for verifying the elemental composition of a pure compound. For organic compounds containing carbon, hydrogen, nitrogen, sulfur, and oxygen, CHNSO analysis is the standard method. This technique involves the combustion of a small, precisely weighed amount of the sample in a high-temperature furnace in the presence of excess oxygen. The combustion products (CO₂, H₂O, N₂, and SO₂) are then passed through a series of columns and detectors to determine the percentage by weight of each element.

For 1-hydroxypropane-1-sulfonic acid, with the molecular formula C₃H₈O₄S, elemental analysis provides the experimental percentages of carbon, hydrogen, and sulfur. The percentage of oxygen is typically determined by difference. The experimentally determined values are then compared with the theoretically calculated percentages based on the molecular formula. A close agreement between the experimental and theoretical values is a strong indicator of the sample's purity and confirms its elemental composition.

Table 2: Theoretical and Hypothetical Experimental Elemental Analysis Data for 1-Hydroxypropane-1-sulfonic Acid (C₃H₈O₄S)

| Element | Theoretical Percentage (%) | Hypothetical Experimental Percentage (%) |

| Carbon (C) | 25.70 | 25.65 |

| Hydrogen (H) | 5.75 | 5.79 |

| Sulfur (S) | 22.88 | 22.81 |

| Oxygen (O) | 45.67 | 45.75 |

Note: The molecular weight of 1-hydroxypropane-1-sulfonic acid is 140.16 g/mol . nih.gov Experimental values are illustrative and would be subject to instrumental and experimental variations.

Advanced Methodologies for Isomer Differentiation and Quantitative Analysis

The presence of positional isomers of 1-hydroxypropane-1-sulfonic acid necessitates the use of advanced analytical techniques that can distinguish between these closely related structures and provide accurate quantification.

Isomer Differentiation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules, including the differentiation of isomers. The chemical environment of each proton and carbon atom in the molecule is unique, resulting in distinct signals in the NMR spectrum. For the isomers of hydroxypropane-sulfonic acid, the position of the hydroxyl group will significantly influence the chemical shifts and splitting patterns of the adjacent protons. For example, in 1-hydroxypropane-1-sulfonic acid, the proton on the carbon bearing both the hydroxyl and sulfonic acid groups (C1) would exhibit a characteristic chemical shift and coupling to the protons on the adjacent methylene group (C2). This pattern would differ significantly from that observed for the 2-hydroxy and 3-hydroxy isomers. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in assigning the proton and carbon signals and confirming the isomeric structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with a separation technique like liquid chromatography (LC) or capillary electrophoresis (CE), is invaluable for isomer differentiation. While isomers have the same nominal mass, their fragmentation patterns upon ionization can be distinct. Tandem mass spectrometry (MS/MS) experiments involve the selection of the parent ion and its subsequent fragmentation to produce a characteristic spectrum of daughter ions. The fragmentation pathways are influenced by the molecular structure, allowing for the differentiation of isomers. For instance, the position of the hydroxyl group in hydroxypropane-sulfonic acid isomers would direct the fragmentation, leading to unique product ions that can be used for identification. Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) provide ultra-high resolution and mass accuracy, enabling the unambiguous determination of elemental compositions and aiding in the differentiation of isobaric interferences. nih.gov

Quantitative Analysis:

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a widely used technique for the quantitative analysis of organic compounds in complex matrices. By coupling the separation power of high-performance liquid chromatography (HPLC) with the sensitivity and selectivity of mass spectrometry, it is possible to accurately quantify 1-hydroxypropane-1-sulfonic acid and its isomers. A suitable reversed-phase or mixed-mode HPLC column can be used to separate the isomers, which are then detected by the mass spectrometer. For quantification, a stable isotope-labeled internal standard of 1-hydroxypropane-1-sulfonic acid can be employed to correct for any variations in sample preparation and instrument response. The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in a triple quadrupole mass spectrometer enhances the sensitivity and selectivity of the analysis.

Quantitative NMR (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound. By integrating the area of a specific, well-resolved proton signal of 1-hydroxypropane-1-sulfonic acid and comparing it to the integral of a certified reference standard added to the sample, the concentration of the analyte can be accurately determined. This method is highly precise and can be used to establish the purity of reference materials.

Table 3: Comparison of Advanced Analytical Techniques for 1-Hydroxypropane-1-sulfonic Acid

| Technique | Principle | Application | Advantages |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Isomer differentiation, structural elucidation. | Provides detailed structural information, non-destructive. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Isomer differentiation, identification, quantification. | High sensitivity and selectivity, provides molecular weight and fragmentation information. |

| LC-MS | Combines liquid chromatography separation with mass spectrometric detection. | Quantitative analysis, purity determination in complex mixtures. | High sensitivity, selectivity, and throughput. |

| qNMR | Quantitative determination based on the integrated signal intensity of NMR peaks relative to a standard. | Absolute quantification, purity assessment. | High precision, no need for identical analyte standard for calibration. |

Theoretical and Computational Chemistry Studies of 1 Hydroxypropane 1 Sulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and reactivity of 1-hydroxypropane-1-sulfonic acid. nih.govbohrium.com These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Electronic Structure and Bonding Analysis

The electronic structure of 1-hydroxypropane-1-sulfonic acid is characterized by the presence of highly polar covalent bonds due to the electronegative oxygen and sulfur atoms. The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group, which significantly influences the electron distribution across the molecule. The sulfur atom in the sulfonic acid group is at the center of a tetrahedral arrangement with three oxygen atoms and one carbon atom, similar to the structure of sulfuric acid. wikipedia.org

Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to identify the regions of the molecule most likely to be involved in chemical reactions. For 1-hydroxypropane-1-sulfonic acid, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the oxygen atoms of the hydroxyl and sulfonic acid groups, while the LUMO is centered on the electron-deficient regions. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability.

Table 1: Illustrative Data from Electronic Structure Calculations for 1-Hydroxypropane-1-sulfonic Acid

| Property | Illustrative Value | Description |

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | 7.3 eV | An indicator of chemical reactivity; a larger gap suggests higher stability. |

| Dipole Moment | 4.5 D | A measure of the overall polarity of the molecule. |

Note: These are illustrative values and would be precisely determined through specific DFT calculations.

Conformational Analysis and Stability

1-Hydroxypropane-1-sulfonic acid possesses several rotatable bonds, leading to a number of possible conformations. The primary rotations are around the C-C, C-S, and C-O bonds. Conformational analysis aims to identify the most stable conformers, which correspond to the lowest energy arrangements of the atoms. nih.gov

The stability of different conformers is influenced by a variety of factors, including steric hindrance between bulky groups and the potential for intramolecular hydrogen bonding. In the case of 1-hydroxypropane-1-sulfonic acid, an intramolecular hydrogen bond can form between the hydrogen of the hydroxyl group and one of the oxygen atoms of the sulfonic acid group. This interaction can significantly stabilize certain conformations. Theoretical calculations can predict the relative energies of these conformers and the energy barriers for rotation between them.

Reaction Pathway Energetics and Transition State Characterization

Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions involving 1-hydroxypropane-1-sulfonic acid. This includes the study of its formation, for example, from the reaction of propanal with a bisulfite solution. wikipedia.org By mapping the potential energy surface of the reaction, chemists can identify the minimum energy pathway from reactants to products.

A key aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics. Computational methods can determine the geometry and vibrational frequencies of the transition state, confirming its nature as a first-order saddle point on the potential energy surface. For instance, the reaction to form 1-hydroxypropane-1-sulfonic acid from propanal and bisulfite would proceed through a transition state where the sulfur atom is beginning to form a bond with the carbonyl carbon and a proton is being transferred. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the time-dependent behavior of 1-hydroxypropane-1-sulfonic acid, offering insights into its dynamics, interactions with its environment, and the collective properties of systems containing this molecule. nih.gov

Solvation Dynamics and Intermolecular Interactions

In a solvent, such as water, 1-hydroxypropane-1-sulfonic acid will form a complex network of intermolecular interactions. MD simulations can model the behavior of a single molecule of 1-hydroxypropane-1-sulfonic acid surrounded by a large number of solvent molecules. osti.gov The polar nature of both the hydroxyl and sulfonic acid groups leads to strong hydrogen bonding with water molecules. The sulfonic acid group, being a strong acid, is expected to be deprotonated in aqueous solution, existing as the 1-hydroxypropane-1-sulfonate anion.

MD simulations can track the movement of all atoms in the system over time, providing a detailed picture of the solvation shell around the molecule. Analysis of these simulations can reveal the average number of hydrogen bonds formed, the orientation of water molecules around the solute, and the dynamics of water exchange between the solvation shell and the bulk solvent. These simulations are crucial for understanding the macroscopic properties of solutions containing this compound.

Prediction of Spectroscopic Properties from Computational Models

Computational models can predict various spectroscopic properties of 1-hydroxypropane-1-sulfonic acid, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments. nih.gov

Theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. The calculated IR spectrum can help in the assignment of experimental bands to specific vibrational modes, such as the O-H stretch of the hydroxyl group, the S=O stretches of the sulfonic acid group, and the various C-H and C-C stretching and bending modes. nih.gov

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated. researchgate.netarxiv.org By computing the magnetic shielding of each nucleus in the molecule, the chemical shifts for ¹H and ¹³C NMR spectra can be predicted. These predictions are valuable for confirming the structure of the molecule and for interpreting complex experimental NMR spectra.

Table 2: Predicted Spectroscopic Data for 1-Hydroxypropane-1-sulfonic Acid

| Spectroscopy Type | Functional Group | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) |

| IR | O-H stretch (hydroxyl) | ~3400 |

| IR | S=O stretch (asymmetric) | ~1350 |

| IR | S=O stretch (symmetric) | ~1170 |

| ¹H NMR | CH(OH) | ~4.0-4.5 |

| ¹³C NMR | CH(OH) | ~70-75 |

Note: These are illustrative values based on typical ranges for these functional groups and would be refined by specific quantum chemical calculations.

Development of Predictive Models for Reactivity and Transformation

The prediction of chemical reactivity and transformation pathways of organic molecules is a significant challenge in chemistry. For 1-hydroxypropane-1-sulfonic acid, the development of robust predictive models is crucial for understanding its behavior in various chemical environments, such as in atmospheric chemistry, industrial processes, or biological systems. Computational chemistry provides a powerful toolkit for creating these models, ranging from quantum mechanics-based approaches to machine learning algorithms. These models aim to forecast the likely reactions the molecule will undergo, the rates of these reactions, and the nature of the resulting products.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its activity, which can include reactivity or a transformation rate. nih.govnih.gov For 1-hydroxypropane-1-sulfonic acid, a QSAR model could be developed to predict its reactivity towards specific oxidants or its degradation rate under certain conditions.

The development of a QSAR model involves several key steps:

Data Collection: A dataset of compounds with known reactivities, structurally related to 1-hydroxypropane-1-sulfonic acid, is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated using computational software. These can include electronic, steric, and thermodynamic properties.

Model Building: Statistical methods, such as multiple linear regression or more advanced machine learning techniques, are used to build a mathematical relationship between the descriptors and the observed activity. nih.gov

Validation: The model's predictive power is assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For instance, a hypothetical QSAR model for the oxidation of sulfonic acids might use descriptors like the Highest Occupied Molecular Orbital (HOMO) energy, the charge on the sulfur atom, and the bond dissociation energy of the C-S bond.

Table 1: Hypothetical Molecular Descriptors for a QSAR Model of Sulfonic Acid Reactivity

| Descriptor | Description | Relevance to Reactivity |

| E_HOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule, relevant for reactions with electrophiles. |

| E_LUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability, relevant for reactions with nucleophiles. |

| q(S) | Partial atomic charge on the Sulfur atom | Relates to the electrostatic potential and susceptibility to nucleophilic or electrophilic attack at the sulfur center. |

| BDE (C-S) (kcal/mol) | Bond Dissociation Energy of the Carbon-Sulfur bond | Represents the energy required to break the C-S bond, a key step in many degradation pathways. |

| LogP | Octanol-water partition coefficient | A measure of hydrophobicity, which can influence reaction rates in multiphase systems. |

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. rsc.orgrsc.orgresearchgate.net It is particularly useful for elucidating reaction mechanisms and calculating activation energies, which are critical for predicting reaction rates. For 1-hydroxypropane-1-sulfonic acid, DFT calculations can be employed to study potential transformation pathways, such as its oxidation or esterification. rsc.orgrsc.org

A typical DFT study of a reaction mechanism involves:

Geometry Optimization: Finding the lowest energy structures of reactants, products, and any intermediates.

Transition State Search: Locating the highest energy point along the reaction coordinate, known as the transition state.

Frequency Calculation: Confirming the nature of the stationary points (minima or transition states) and calculating thermodynamic properties. rsc.org

DFT calculations can provide valuable data on the feasibility of different reaction pathways. For example, by comparing the activation energies of competing reactions, one can predict the major product. Studies on similar molecules, like benzenesulfonic acid, have utilized DFT to explore mechanisms such as SN1 and SN2 pathways in esterification reactions. rsc.org

Machine Learning and Artificial Intelligence in Reactivity Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for predicting the outcomes of chemical reactions. neurips.ccnips.ccaimlic.com These models can be trained on large datasets of known reactions to learn the underlying patterns of chemical reactivity. rsc.orgacs.org For a molecule like 1-hydroxypropane-1-sulfonic acid, an ML model could be trained to predict its transformation products under a wide range of reaction conditions.

The process of developing such a model typically includes:

Data Curation: Assembling a large and diverse dataset of reactions, often from chemical literature or patents. acs.org

Feature Engineering: Representing molecules and reactions in a machine-readable format, such as molecular fingerprints or graph-based representations.

Model Training: Using algorithms like neural networks or support vector machines to learn the mapping from reactants to products. aimlic.com

Prediction: Applying the trained model to new sets of reactants to predict the likely outcome. chemrxiv.orgresearchgate.net

While developing a specific ML model for 1-hydroxypropane-1-sulfonic acid would require a substantial amount of experimental data, the general frameworks for reaction prediction are becoming increasingly sophisticated and accessible.

Table 2: Illustrative Data for Training a Reactivity Prediction Model

| Reactant(s) | Reagent(s) | Solvent | Temperature (°C) | Product(s) |

| 1-Hydroxypropane-1-sulfonic acid, Methanol (B129727) | Sulfuric Acid (catalyst) | None | 60 | Methyl 1-hydroxypropane-1-sulfonate |

| 1-Hydroxypropane-1-sulfonic acid | Hydrogen Peroxide | Water | 25 | Propanal, Sulfuric Acid |

| 1-Hydroxypropane-1-sulfonic acid | Sodium Hydroxide (B78521) | Water | 80 | Sodium 1-hydroxypropane-1-sulfonate |

This table represents the type of structured data that would be used to train a machine learning model to predict the transformations of 1-hydroxypropane-1-sulfonic acid.

Environmental Fate and Transformation Mechanisms of Hydroxysulfonic Acids

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as hydrolysis and photolysis.

Hydrolysis in Aqueous Systems

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of sulfonic acids, the carbon-sulfur (C-S) bond is generally considered to be hydrolytically stable under typical environmental pH and temperature conditions. oup.comwikipedia.org Studies on various arylsulfonic acids have shown that the desulfonation reaction, which is the hydrolysis of the C-S bond, typically requires high temperatures (above 200°C) and acidic conditions to proceed at a significant rate. wikipedia.org

While specific hydrolysis data for 1-hydroxypropane-1-sulfonic acid are not available, research on the hydrolysis of primary alkyl sulfates, which also contain an ester-like linkage, indicates that these compounds can undergo hydrolysis. The process can be uncatalyzed or acid-catalyzed, with the rate being influenced by the concentration of the surfactant. rsc.org However, the C-S bond in alkyl sulfonic acids is significantly more resistant to hydrolysis than the C-O-S linkage in alkyl sulfates. Therefore, it is anticipated that 1-hydroxypropane-1-sulfonic acid would exhibit high stability towards hydrolysis in aqueous environments under normal conditions.

Table 1: General Hydrolytic Stability of Related Sulfonic Acids

| Compound Type | C-S Bond Stability | Conditions for Hydrolysis | Reference |

| Arylsulfonic acids | Generally stable | High temperature (>200°C) and acidic pH | wikipedia.org |

| Alkyl sulfonic acids | Highly stable | Not readily hydrolyzed under environmental conditions | oup.com |

| Alkyl sulfates | Less stable | Can undergo uncatalyzed and acid-catalyzed hydrolysis | rsc.org |

This table presents generalized data for classes of related compounds due to the lack of specific data for 1-hydroxypropane-1-sulfonic acid.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is often the primary mechanism for the environmental removal of many organic compounds.

Aerobic Biodegradation Processes

Under aerobic conditions (in the presence of oxygen), many microorganisms can utilize organic compounds as a source of carbon and energy. The biodegradation of linear alkylbenzene sulfonates (LAS) is well-studied, with the primary degradation pathway involving the oxidation of the alkyl chain. nih.govresearchgate.net

For short-chain hydroxysulfonic acids, studies on isethionate (2-hydroxyethanesulfonate), a structural analog of 1-hydroxypropane-1-sulfonic acid, provide valuable insights. Aerobic bacteria have been shown to degrade isethionate, often involving an initial oxidation of the alcohol group. nih.gov The general mechanisms for aerobic desulfonation often involve the activation of the carbon atom adjacent to the sulfonate group, followed by the release of sulfite (B76179). nih.gov One proposed mechanism involves the destabilization of the C-SO3- bond by the addition of an oxygen atom to the same carbon, leading to the loss of sulfite as a good leaving group. nih.gov

Given these findings, it is plausible that the aerobic biodegradation of 1-hydroxypropane-1-sulfonic acid would proceed via an initial oxidation of the hydroxyl group to a ketone or carboxylic acid, followed by desulfonation.

Table 2: Aerobic Biodegradation of Related Sulfonated Compounds

| Compound | Degradation Pathway | Key Intermediates | Reference |

| Linear Alkylbenzene Sulfonates (LAS) | Omega- and beta-oxidation of the alkyl chain | Sulfophenylcarboxylic acids (SPCs) | nih.govresearchgate.net |

| Isethionate (2-hydroxyethanesulfonate) | Oxidation of the alcohol group, desulfonation | Sulfoacetaldehyde | nih.gov |

| 4-Aminonaphthalene-1-sulfonic acid | Utilized as carbon, nitrogen, and sulfur source by a bacterial consortium | Not specified | nih.gov |

This table presents data for related compounds to infer the potential degradation pathway of 1-hydroxypropane-1-sulfonic acid.

Anaerobic Transformation Pathways

In the absence of oxygen, anaerobic microorganisms utilize alternative electron acceptors for respiration. The anaerobic degradation of sulfonated compounds has been observed, although it is generally slower than aerobic degradation.

Studies on simple aromatic sulfonates have shown that they can be desulfonated by anaerobic bacteria, such as Clostridium species. nih.govasm.org For aliphatic sulfonates, the anaerobic degradation of taurine (B1682933) is known to occur. nih.gov A common mechanism for the anaerobic desulfonation of aliphatic compounds is believed to exist, although it is not yet fully elucidated. oup.com

It is plausible that under anaerobic conditions, 1-hydroxypropane-1-sulfonic acid could serve as a substrate for certain microbial communities, potentially leading to the cleavage of the C-S bond and the release of sulfite. However, without specific studies, the pathways and rates of anaerobic transformation remain uncertain.

Identification and Characterization of Environmental Transformation Products

The identification of transformation products is crucial for a complete environmental risk assessment, as these products can sometimes be more toxic or persistent than the parent compound. usgs.govnih.gov

For linear alkylbenzene sulfonates (LAS), the primary transformation products are sulfophenylcarboxylic acids (SPCs) and in some cases, di-alkyl tetralin sulfonates (DATS) and sulfo-tetralin alkyl carboxylic acids (STACs) have been identified in wastewater treatment plant effluents. nih.govresearchgate.net In the case of sulfonamide antibiotics, transformation products can include acetylated, hydroxylated, and glucuronide-conjugated forms. nih.gov

For 1-hydroxypropane-1-sulfonic acid, no specific studies identifying its environmental transformation products were found. Based on the likely degradation pathways discussed above, potential transformation products could include:

From aerobic degradation: Propan-1-one-1-sulfonic acid or 1-carboxypropane-1-sulfonic acid (from oxidation of the hydroxyl group), and subsequently propanol, propanal, or propanoic acid and sulfite upon desulfonation.

From anaerobic degradation: Propane and sulfite.

From photochemical transformation: Potentially shorter-chain oxygenated compounds, although this is highly speculative.

Further research is needed to isolate and identify the actual transformation products of 1-hydroxypropane-1-sulfonic acid under various environmental conditions to fully understand its environmental fate and potential risks.

Atmospheric Chemistry Implications for Volatile Hydroxysulfonic Acid Derivatives

The atmospheric presence and subsequent chemical transformations of a compound are fundamentally governed by its volatility. For 1-hydroxypropane-1-sulfonic acid, its inherent physicochemical properties suggest a negligible role in atmospheric chemistry. Sulfonic acids as a class are characterized by their high polarity and tendency to exist as crystalline solids or viscous, high-boiling liquids with very low vapor pressures. wikipedia.org This is due to the strong intermolecular hydrogen bonding afforded by the sulfonic acid group.

While specific experimental data for the vapor pressure of 1-hydroxypropane-1-sulfonic acid is not available, data for its structural isomer, 3-hydroxypropane-1-sulfonic acid, describe it as a non-volatile product. scbt.com Given the structural similarities, 1-hydroxypropane-1-sulfonic acid is also expected to have a very low volatility, making its partitioning into the atmosphere from soil or water surfaces highly unfavorable.

Applications in Chemical Synthesis and Catalysis by Hydroxysulfonic Acids

Role as a Building Block and Intermediate in Organic Synthesis

The unique molecular architecture of 1-hydroxypropane-1-sulfonic acid, featuring distinct reactive sites, positions it as a valuable building block for creating specialized molecules. Its hydroxyl group can undergo reactions typical of alcohols, such as esterification or etherification, while the strongly acidic sulfonic acid group imparts hydrophilicity and can be used to form salts or other derivatives.

Synthesis of Specialized Surfactants and Detergents

The amphiphilic nature inherent in hydroxysulfonic acid derivatives makes them ideal for surfactant synthesis. The sulfonic acid group provides a polar head that is highly soluble in water, while the hydrocarbon backbone constitutes the nonpolar, hydrophobic tail.

Research has demonstrated the synthesis of specialized hydroxy sulfonate surfactants using related isomers, such as 3-hydroxypropane-1-sulfonic acid, as a key building block. mdpi.comnih.govnih.gov In a common synthetic strategy, a long-chain hydrophobic group is attached to the hydroxyl end of the hydroxysulfonate. For example, a main chain for a surfactant can be constructed by reacting a hydroxysulfonate with a long-chain cyclic sulfate, like 1,2-dodecene sulfate. mdpi.comnih.govresearchgate.net This reaction forms a sulfate-sulfonate intermediate, which is then hydrolyzed to yield the final hydroxy sulfonate surfactant. mdpi.comnih.gov The resulting surfactants exhibit desirable properties, including solubility, foamability, and the ability to reduce surface tension, making them suitable for applications like enhanced oil recovery. nih.govnih.gov The synthesis can be tailored to introduce ethyleneoxy or propyleneoxy groups to further modify the surfactant's properties. mdpi.comnih.gov

Precursor for Functional Materials and Polymers

The bifunctional nature of 1-hydroxypropane-1-sulfonic acid allows it to serve as a monomer or a precursor for creating functional polymers and materials. The hydroxyl group can be chemically modified to introduce a polymerizable functional group, such as an acrylate (B77674) or methacrylate. The sulfonic acid moiety can then be incorporated into the polymer backbone or as a pendant group.

Polymers containing sulfonic acid groups, such as poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS), are known for their interesting properties, including high ionizability, pH-responsiveness, and unique swelling behavior. mdpi.com These characteristics make them valuable in a range of applications, from polyelectrolyte membranes in fuel cells to superabsorbent hydrogels and catalytic membranes. mdpi.comnih.govresearchgate.net The synthesis of block copolymers containing a sulfonated block allows for the fine-tuning of material properties for specific applications, such as combining a hydrophilic PAMPS block with a hydrophobic block. mdpi.comresearchgate.net This approach highlights the potential of using monomers derived from hydroxysulfonic acids to create advanced materials with tailored functionalities.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 1-hydroxypropane-1-sulfonic acid | nih.gov |

| Molecular Formula | C₃H₈O₄S | nih.gov |

| Molecular Weight | 140.16 g/mol | nih.gov |

| CAS Number | 51827-35-1 | nih.gov |

| Computed XLogP3-AA | -0.5 | nih.gov |

Integration into Catalytic Systems

The strong Brønsted acidity of the sulfonic acid group makes hydroxysulfonic acids and their derivatives effective catalysts. They can be utilized in both homogeneous and heterogeneous catalytic systems, offering sustainable alternatives to traditional mineral acids. mdpi.com

Homogeneous Catalysis Applications

In a homogeneous system, the catalyst is dissolved in the reaction medium along with the reactants. Hydroxysulfonic acids have been studied as simple, water-soluble acid catalysts for reactions such as the hydrolysis of biomass. For instance, a study on the hydrolysis of cellulose (B213188) to produce reducing sugars found that various hydroxysulfonic acids were effective catalysts. tandfonline.com In these systems, the catalyst's effectiveness was correlated with the distance between the sulfonic acid's acidic proton and the glycosidic oxygen of the cellulose model compound. tandfonline.com

Other research has explored sulfonic acid derivatives for the dehydration of fructose (B13574) into 5-hydroxymethylfurfural (B1680220) (HMF), a valuable platform chemical. nih.gov The strong Brønsted acidity of the −SO₃H group is efficient for this conversion. Furthermore, complex hydroxysulfonic acids, such as p-sulfonatocalixarenes, have demonstrated specific acid catalysis in the methanolysis of certain amino acids, mimicking enzymatic activity by forming inclusion complexes with the substrate. nih.gov

Design and Performance of Heterogeneous Solid Acid Catalysts

To overcome challenges associated with catalyst separation and reuse in homogeneous systems, sulfonic acid groups can be immobilized onto solid supports to create heterogeneous catalysts. mdpi.comnih.gov This "heterogenization" combines the high activity of the sulfonic acid group with the practical advantages of a solid catalyst, such as easy recovery and potential for use in continuous-flow reactors. nih.gov

Common supports include silica (B1680970), polymers, carbon materials, and metal-organic frameworks (MOFs). mdpi.comresearchgate.netstarbons.com Sulfonic acid functionality can be introduced through various methods, such as the impregnation of a sulfonic acid onto the support or the chemical grafting of an organosilane containing a sulfonate group. nih.govresearchgate.net For example, silica-supported propylsulfonic acid has been prepared and used effectively in reactions like the Baeyer-Villiger oxidation and the oxidation of methylhydroquinone. nih.gov Similarly, grafting sulfonic acid groups onto silica–alumina has been shown to enhance surface Brønsted acidity and catalytic performance in the dehydration of methanol (B129727) to dimethyl ether (DME). rsc.org These solid acid catalysts are often highly stable and reusable over multiple cycles. researchgate.net

Specific Catalytic Reactions Involving Hydroxysulfonic Acid Functionality

The sulfonic acid group is the primary driver of catalytic activity, enabling a wide range of acid-catalyzed reactions. The presence of a hydroxyl group can influence solubility and potentially participate in or modify the catalytic process.

Hydroxysulfonic acid catalysts have proven effective in several key organic transformations:

Hydrolysis: As mentioned, they are used to break down complex carbohydrates like cellulose into simpler sugars. tandfonline.com

Dehydration: They catalyze the removal of water, for example, in the conversion of fructose to HMF and the dehydration of methanol to DME. nih.govrsc.org

Esterification and Transesterification: Solid-supported sulfonic acids are widely used to catalyze the formation of esters, such as in the production of biodiesel from free fatty acids. mdpi.comresearchgate.net

Acylation: The Friedel–Crafts acylation of aromatic compounds has been successfully carried out using silica-supported sulfonic acid catalysts, offering an environmentally friendlier alternative to traditional methods. nih.gov

Oxidation: These catalysts have been employed in green oxidation processes, including the Baeyer-Villiger oxidation of ketones using aqueous hydrogen peroxide. nih.gov

Process Design and Integration Considerations in Industrial Applications

The integration of sulfonic acid catalysis into industrial processes requires careful consideration of sustainability, efficiency, and cost. A major trend in chemical process design is the replacement of traditional homogeneous mineral acid catalysts, such as sulfuric acid, with solid acid catalysts to create greener and more sustainable operations. nih.govd-nb.info

Heterogeneous Catalysis : Supported sulfonic acids (e.g., on silica, alumina, or polymer resins) are a prime example of this shift. mdpi.comd-nb.info The key advantages include:

Ease of Separation : Solid catalysts are easily separated from the reaction mixture by filtration, which simplifies product work-up and allows for catalyst recycling. nih.govmdpi.com

Reduced Corrosion and Waste : They are less corrosive and toxic than mineral acids, leading to safer handling and reduced environmental impact. beilstein-journals.org

Continuous-Flow Processes : Supported catalysts are well-suited for use in continuous-flow reactors. This approach minimizes physical damage to the catalyst that can occur from stirring in batch reactors and enables uninterrupted production. nih.govd-nb.info

Catalyst Stability and Deactivation : A critical consideration in process design is the stability of the catalyst. Leaching of the active sulfonic acid groups from the support material into the reaction medium is a potential deactivation pathway, particularly in the presence of water. mdpi.com Catalyst design can mitigate this issue. For instance, arenesulfonic acids (where the -SO3H group is attached to a phenyl ring) have shown greater stability against leaching compared to alkylsulfonic acids. mdpi.com

Catalyst Recovery Innovations : To further improve catalyst recovery, innovative supports have been developed. One such approach involves using a magnetic core (e.g., magnetite nanoparticles) coated with a silica shell functionalized with sulfonic acid groups. This allows for the rapid and efficient separation of the catalyst from the reaction slurry using an external magnetic field. mdpi.com

Industrial Relevance : The broader family of sulfonic acids has significant industrial applications, underscoring their economic importance. They are used as surfactants in detergents, in the paper industry (the sulfite (B76179) process for breaking down lignin), and as intermediates in the synthesis of dyes and pharmaceuticals. capitalresin.comchemithon.com The design of manufacturing processes for sulfonic acids and their salts, such as the reaction of allyl alcohol with bisulfite to produce 3-hydroxypropane-1-sulfonic acid salts, has been a subject of industrial process development to achieve high yields. google.com Simulators like UniSim Design are used to model and optimize related chemical plants, such as those for sulfuric acid production, to maximize performance and minimize emissions. scitepress.org

Future Research Directions for 1 Hydroxypropane 1 Sulfonic Acid

Advancements in Asymmetric Synthesis and Enantioselective Catalysis

The structure of 1-hydroxypropane-1-sulfonic acid contains a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. The biological and material properties of these enantiomers can differ significantly. Consequently, a major frontier of research is the development of methods for its asymmetric synthesis to produce enantiomerically pure forms of the compound.

Future research will likely focus on the development of novel chiral catalysts for the enantioselective synthesis of α-hydroxyalkanesulfonic acids. This includes the design of transition metal complexes with chiral ligands and the exploration of organocatalysis. For instance, research into chiral phosphoric acid-catalyzed condensations has shown success in the asymmetric synthesis of other molecules and could be adapted for this purpose. rsc.org Similarly, dual-function catalysis, where a single catalyst promotes both racemization and enantioselective transformation, presents a promising avenue for achieving high yields of a single enantiomer from a racemic mixture. nih.gov The development of photoenzymatic methods, which combine the selectivity of enzymes with the energy of light, could also offer highly specific and sustainable routes to chiral α-chloroamides, a related class of compounds, suggesting potential for adaptation. nih.gov

Key research objectives in this area include:

Development of Novel Chiral Catalysts: Designing and screening new metal-based and organic catalysts for high enantioselectivity.

Dynamic Kinetic Resolution: Investigating single-catalyst systems for the efficient conversion of racemic starting materials into a single enantiomer. nih.gov

Photoenzymatic and Biocatalytic Routes: Exploring the use of engineered enzymes to catalyze the asymmetric synthesis under mild and green conditions.

Exploration of Novel Derivatizations and Functionalization Strategies

The future utility of 1-hydroxypropane-1-sulfonic acid will be significantly expanded by the development of novel strategies to derivatize and functionalize its structure. The hydroxyl and sulfonic acid groups offer reactive handles for a wide range of chemical modifications, allowing the molecule to be tailored for specific applications.

One promising direction is the use of 1-hydroxypropane-1-sulfonic acid as a building block for functional polymers. The sulfonic acid group can be incorporated into polymer backbones to create ion-exchange resins, proton-conducting membranes for fuel cells, or biocompatible materials. Research into the functionalization of synthetic polymers with sulfonated groups has already demonstrated the potential to create materials that can induce the selective growth of biominerals like hydroxyapatite. nih.gov

Furthermore, the α-hydroxy acid motif is a valuable scaffold in organic synthesis. nih.gov Future work could explore the conversion of 1-hydroxypropane-1-sulfonic acid into a variety of other functional molecules, such as α-amino sulfonates or other heterocyclic systems, which are important in medicinal chemistry.

| Potential Derivatization Strategy | Target Functional Group | Potential Application | Supporting Evidence (Analogous Systems) |